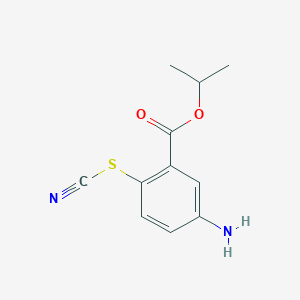

isopropyl 5-amino-2-thiocyanatobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions between amino-pyrimidine derivatives and various isothiocyanates under different conditions to yield N,N'-disubstituted thioureas. These reactions often result in good yields and can be confirmed through various spectroscopic techniques such as IR, NMR, and elemental analysis (Önal, Atli, & Ilhan, 2009).

Molecular Structure Analysis

Molecular structure analysis, particularly for compounds with complex structures like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, is critical. Such analyses are conducted using X-ray crystallography alongside spectral studies to elucidate their triclinic space group, intermolecular hydrogen bonds, and supramolecular structures. DFT (Density Functional Theory) studies further assist in understanding the vibrational and NMR properties (Sharma, Karmakar, Brahmachari, & Gupta, 2022).

Chemical Reactions and Properties

The compound's reactivity with various chemical agents highlights its versatile nature. For example, reactions involving 2-amino-2-thiazolines with isocyanates and isothiocyanates exhibit regiospecific addition to afford kinetic and enthalpy-favored adducts. These reactions are confirmed by X-ray diffraction analyses, showcasing the importance of the molecular structure in determining the reaction pathways (Ávalos et al., 2000).

Physical Properties Analysis

The physical properties of such compounds are often determined by their crystalline structure and molecular interactions. For instance, the crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate is stabilized by an elaborate system of intra- and intermolecular hydrogen bonds, which are key to forming supramolecular structures. These structures are further analyzed through 3D Hirshfeld surfaces, fingerprint plots, and energy frameworks to understand the molecular interactions in detail (Sharma et al., 2022).

Applications De Recherche Scientifique

Chemical Synthesis and Pharmacological Evaluation

Isopropyl 5-amino-2-thiocyanatobenzoate serves as a precursor in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in chemical synthesis. Its applications extend to the development of compounds with potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives from related compounds has shown significant anti-inflammatory and analgesic activities in preclinical models, highlighting the potential of derivatives of isopropyl 5-amino-2-thiocyanatobenzoate in developing new therapeutic agents (Sondhi et al., 2005).

Environmental and Sustainable Chemistry

The compound's derivatives have been utilized in green chemistry applications, showcasing their role in environmentally sustainable chemical synthesis. For example, reactions involving isothiocyanates in water have demonstrated significant rate accelerations compared to those in volatile organic solvents, suggesting the eco-friendly potential of isopropyl 5-amino-2-thiocyanatobenzoate derivatives in the synthesis of structurally and pharmaceutically interesting compounds (Zhang et al., 2011).

Antimicrobial and Antifungal Properties

Novel derivatives synthesized from isopropyl 5-amino-2-thiocyanatobenzoate have demonstrated promising antimicrobial and antifungal activities. The development of such derivatives can lead to the identification of new antimicrobial agents with potential applications in combating resistant microbial strains. Research into the synthesis of novel quinazoline derivatives, for instance, has shown significant in vitro cytotoxicity against cancer cell lines, underscoring the compound's potential in anticancer drug development (Abuelizz et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, isopropyl 5-amino-2-thiocyanatobenzoate derivatives have been explored for their utility in synthesizing novel polymers and materials. The compound's derivatives have been involved in the synthesis of telechelic and block copolymers, indicating its utility in creating materials with specific end-use properties (Bakkali-Hassani et al., 2018).

Propriétés

IUPAC Name |

propan-2-yl 5-amino-2-thiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(2)15-11(14)9-5-8(13)3-4-10(9)16-6-12/h3-5,7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZNGONSAQJRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-amino-2-thiocyanatobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

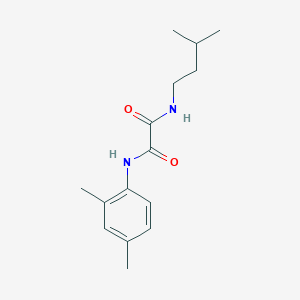

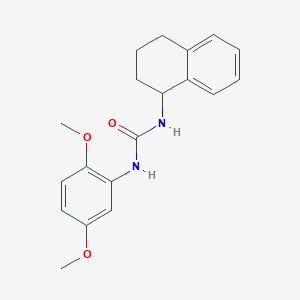

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)

![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)

![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)

![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)

![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)

![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)